UK-371804

Description

Properties

IUPAC Name |

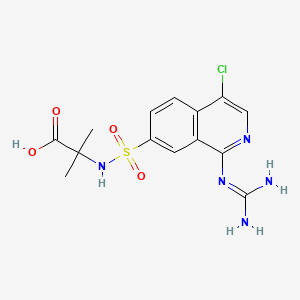

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O4S/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDAXWRCPTYNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UK-371804: A Technical Guide to its Mechanism of Action as a Urokinase-Type Plasminogen Activator (uPA) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-371804 is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix degradation, cell migration, and tissue remodeling.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its direct enzymatic inhibition, its effects on the uPA signaling pathway, and its potential therapeutic implications, particularly in the context of chronic wound healing. Detailed experimental protocols for key assays and relevant preclinical models are provided, along with a quantitative summary of its pharmacological profile.

Introduction

The urokinase-type plasminogen activator (uPA) system is a key regulator of pericellular proteolysis and is implicated in a variety of physiological and pathological processes, including wound healing, angiogenesis, and tumor metastasis.[4] uPA converts the inactive zymogen plasminogen into the broad-spectrum protease plasmin, which in turn degrades components of the extracellular matrix (ECM) and activates other proteases such as matrix metalloproteinases (MMPs).[1] Dysregulation of uPA activity is associated with impaired wound healing and cancer progression, making it an attractive target for therapeutic intervention.[4]

This compound emerged from a drug discovery program at Pfizer aimed at developing selective uPA inhibitors for the potential treatment of chronic dermal ulcers.[1][5] It is a member of the 1-(7-sulfonamidoisoquinolinyl)guanidine class of compounds.[1] This document details the molecular mechanism through which this compound exerts its inhibitory effects.

Mechanism of Action: Direct Inhibition of uPA

This compound functions as a direct, competitive inhibitor of the uPA enzyme. It binds to the active site of uPA, preventing the binding of its natural substrate, plasminogen. This inhibition blocks the catalytic conversion of plasminogen to plasmin, thereby attenuating the downstream proteolytic cascade.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Description |

| Ki (uPA) | 10 nM | Inhibitor constant for urokinase-type plasminogen activator.[1][3][4][6][7] |

| IC50 (Human Chronic Wound Fluid) | 0.89 µM | Concentration required to inhibit 50% of exogenous uPA activity in human chronic wound fluid.[3][4] |

Table 2: Selectivity Profile of this compound

| Enzyme | Selectivity (fold vs. uPA) | Description |

| Tissue Plasminogen Activator (tPA) | 4000-fold | Selectivity for uPA over the related serine protease tPA.[1][3] |

| Plasmin | 2700-fold | Selectivity for uPA over the downstream protease plasmin.[1][3] |

Impact on the uPA Signaling Pathway

The inhibitory action of this compound on uPA has significant downstream consequences on cellular signaling pathways that are crucial for cell migration and tissue remodeling, particularly in the context of wound healing.

The uPA/uPAR Signaling Cascade

uPA exerts its effects not only through plasmin generation but also by binding to its cell surface receptor, the urokinase-type plasminogen activator receptor (uPAR).[1] This interaction localizes proteolytic activity to the cell surface and initiates intracellular signaling cascades that influence cell adhesion, migration, proliferation, and survival.[8] By inhibiting uPA, this compound is expected to disrupt these signaling events.

Role in Wound Healing

In the context of wound healing, a balanced level of uPA activity is crucial for the migration of keratinocytes and fibroblasts, as well as for the remodeling of the provisional fibrin matrix.[9] In chronic wounds, however, uPA activity can be excessively high, leading to excessive proteolysis and impaired healing. By inhibiting uPA, this compound is proposed to restore a more favorable proteolytic balance, thereby promoting the healing process.

Preclinical Evaluation

The efficacy of this compound has been evaluated in a preclinical model of wound healing.

In Vivo Porcine Excisional Wound Model

Topical administration of this compound to acute excisional wounds in pigs demonstrated that the compound can penetrate the wound tissue and inhibit exogenous uPA activity.[2] Importantly, this was achieved with no adverse effects on the normal wound healing parameters in this acute model, suggesting a favorable safety profile for topical application.[2]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

uPA Enzyme Inhibition Assay (Spectrofluorometric)

This assay is used to determine the potency of inhibitors against purified uPA.

-

Reagent Preparation:

-

Prepare a stock solution of purified human uPA in an appropriate assay buffer (e.g., Tris-HCl with NaCl and a non-ionic detergent).

-

Prepare a stock solution of a fluorogenic uPA substrate (e.g., a peptide substrate linked to a fluorescent reporter like 7-amino-4-methylcoumarin, AMC).

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed concentration of uPA to each well.

-

Add varying concentrations of this compound or vehicle control to the wells and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration from the linear phase of the fluorescence-time curve.

-

Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

-

Porcine Excisional Wound Model

This in vivo model is used to assess the penetration and activity of topically applied compounds in a setting that is physiologically similar to human skin.

-

Animal Model:

-

Domestic pigs are used due to the anatomical and physiological similarities of their skin to human skin.

-

Animals are anesthetized for the duration of the surgical procedures.

-

-

Wound Creation:

-

The dorsal skin is shaved and prepared for surgery.

-

Multiple full-thickness excisional wounds are created using a dermatome or a biopsy punch.

-

-

Compound Administration:

-

A formulation of this compound (e.g., in a hydrogel) or a vehicle control is applied topically to the wounds.

-

The wounds are then covered with an occlusive dressing.

-

-

Sample Collection and Analysis:

-

At predetermined time points, wound biopsies are collected.

-

The tissue is processed to extract the compound and measure its concentration, typically using liquid chromatography-mass spectrometry (LC-MS).

-

Wound tissue homogenates can also be used to measure the inhibition of endogenous or exogenously added uPA activity using an enzyme assay as described above.

-

Clinical Development Status

A comprehensive search of publicly available clinical trial registries and literature databases did not yield any evidence that this compound has entered human clinical trials. The development of this compound appears to have been discontinued during the preclinical phase. Information on the specific reasons for discontinuation is not publicly available.

Conclusion

This compound is a potent and selective inhibitor of urokinase-type plasminogen activator. Its mechanism of action is centered on the direct inhibition of the uPA enzyme, leading to a reduction in plasmin-mediated proteolysis and modulation of uPA/uPAR-dependent signaling pathways. Preclinical studies in a porcine wound model demonstrated its ability to penetrate the skin and inhibit its target. While the clinical development of this compound was not pursued, the compound remains a valuable research tool for studying the role of uPA in various physiological and pathological processes. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of drug development, wound healing, and protease biology.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. uPA dependent and independent mechanisms of wound healing by C-phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound HCl - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. The uPA/uPAR system in astrocytic wound healing [sjzsyj.com.cn]

UK-371804: A Potent and Selective Urokinase-Type Plasminogen Activator (uPA) Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UK-371804 is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, inflammation, and tissue remodeling. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assessing its inhibitory activity and a summary of its application in a relevant in vivo model are presented. Furthermore, the mechanism of action is contextualized within the uPA signaling pathway, illustrated through a detailed diagram. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of cancer biology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a synthetic, non-covalent inhibitor of uPA. Its chemical identity and key properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-[[1-[(aminoiminomethyl)amino]-4-chloro-7-isoquinolinyl]sulfonyl]-2-methyl-alanine |

| CAS Number | 256477-09-5 (free base)[1][2][3][4], 256476-36-5 (HCl salt)[4][5][6] |

| Molecular Formula | C₁₄H₁₆ClN₅O₄S[1][4] |

| SMILES | ClC1=CN=C(NC(N)=N)C2=C1C=CC(S(NC(C)(C)C(O)=O)(=O)=O)=C2[1] |

| InChI Key | XSDAXWRCPTYNOD-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 385.8 g/mol (free base)[1], 422.29 g/mol (HCl salt)[5][6] |

| Appearance | Crystalline solid[1] |

| Purity | ≥95%[1] |

| Solubility | DMSO: 10 mg/mL[1] |

| Storage | -20°C[1] |

| Stability | ≥ 4 years at -20°C[1] |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of uPA with excellent selectivity over other related serine proteases. This specificity is crucial for its potential as a targeted therapeutic agent.

Inhibitory Potency

| Parameter | Value |

| Ki (uPA) | 10 nM[1][2][3][5][6][7] |

| IC₅₀ (exogenous uPA in human chronic wound fluid) | 0.89 μM[1][3][4][7] |

Protease Selectivity

| Protease | Selectivity (fold vs. uPA) |

| Tissue Plasminogen Activator (tPA) | 4000-fold[1][2][5][7] |

| Plasmin | 2700-fold[1][2][5][7] |

Mechanism of Action: Inhibition of the uPA Signaling Pathway

Urokinase-type plasminogen activator (uPA) is a key enzyme in the plasminogen activation system. It converts the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, degrades various components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), thereby facilitating cell migration and invasion. The binding of uPA to its cell surface receptor, uPAR, localizes this proteolytic activity to the cell surface and initiates intracellular signaling cascades that promote cell proliferation, survival, and motility. These pathways include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.

This compound exerts its biological effect by directly binding to the active site of uPA, thereby preventing the conversion of plasminogen to plasmin and inhibiting the downstream consequences of uPA activity.

Figure 1: The uPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments involving the characterization of this compound.

In Vitro uPA Activity Assay (Chromogenic)

This protocol is based on commercially available chromogenic uPA activity assay kits and is suitable for determining the inhibitory activity of compounds like this compound.

Workflow Diagram:

Figure 2: Workflow for the in vitro chromogenic uPA activity assay.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Recombinant human uPA

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl, pH 8.5, containing 0.1% BSA)

-

This compound

-

DMSO (for dissolving this compound)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.

-

Reconstitute the uPA enzyme and chromogenic substrate in assay buffer according to the manufacturer's instructions.

-

-

Assay Protocol:

-

Add 20 µL of the this compound dilutions or vehicle control (assay buffer with the same percentage of DMSO) to each well of the 96-well plate.

-

Add 20 µL of the uPA enzyme solution to each well.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.

-

Immediately start measuring the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Normalize the reaction rates to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

In Vivo Porcine Excisional Wound Model

This protocol provides a general framework for evaluating the efficacy of topically applied this compound in an in vivo wound healing model, based on published methodologies.

Workflow Diagram:

Figure 3: Workflow for the in vivo porcine excisional wound model.

Animals:

-

Female domestic pigs (e.g., Yorkshire) weighing 30-40 kg.

Materials:

-

Surgical instruments for creating excisional wounds (e.g., dermatome or biopsy punch).

-

Anesthetic agents.

-

This compound formulated in a suitable vehicle (e.g., hydrogel).

-

Wound dressings.

-

Biopsy punches for sample collection.

-

Formalin and other reagents for tissue fixation and processing.

Procedure:

-

Animal Preparation:

-

Acclimatize the animals to the housing conditions for at least 7 days.

-

Fast the animals overnight before the procedure.

-

Anesthetize the pig using an appropriate protocol (e.g., induction with ketamine/xylazine and maintenance with isoflurane).

-

Shave the dorsal thoracic and lumbar regions and prepare the skin for surgery.

-

-

Wound Creation:

-

Create multiple, standardized full-thickness excisional wounds (e.g., 1 cm x 1 cm) on the dorsum of the pig.

-

-

Treatment Application:

-

Randomly assign wounds to receive either the this compound formulation or the vehicle control.

-

Apply a defined volume of the treatment to each wound.

-

Cover the wounds with a semi-occlusive dressing.

-

-

Post-operative Care and Monitoring:

-

Provide appropriate analgesic care.

-

Change the dressings and re-apply the treatments daily for the duration of the study (e.g., 10 days).

-

Monitor the animals for any signs of distress or adverse reactions.

-

-

Endpoint and Sample Collection:

-

At the end of the study period, euthanize the animal.

-

Excise the entire wound bed, including a margin of surrounding normal skin.

-

-

Analysis:

-

Fix the tissue samples in 10% neutral buffered formalin.

-

Process the tissues for histological analysis (e.g., H&E staining) to assess parameters such as re-epithelialization, granulation tissue formation, and inflammation.

-

Homogenize a portion of the wound tissue to measure uPA activity or the concentration of this compound.

-

Conclusion

This compound is a potent and selective inhibitor of urokinase-type plasminogen activator with well-defined chemical and biological properties. The experimental protocols outlined in this guide provide a framework for its further investigation in both in vitro and in vivo settings. Its high selectivity for uPA makes it a valuable tool for studying the pathological roles of this enzyme and a promising candidate for the development of novel therapeutics targeting diseases driven by excessive uPA activity.

References

- 1. mdpi.com [mdpi.com]

- 2. The Jak/Stat pathway and urokinase receptor signaling in human aortic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

UK-371804 Binding Affinity to Urokinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of UK-371804 to urokinase-type plasminogen activator (uPA), a key enzyme in pathways of cancer invasion and metastasis. This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the relevant signaling context.

Quantitative Binding Affinity Data

This compound is a potent and highly selective inhibitor of urokinase. Its binding affinity has been quantified through various in vitro and cell-based assays, demonstrating significant potency and specificity. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Species | Assay Conditions | Reference |

| Ki (Inhibition Constant) | 10 nM | Human | Enzyme Inhibition Assay | [1][2][3] |

| IC50 (Half-maximal Inhibitory Concentration) | 0.89 µM (890 nM) | Human | Inhibition of exogenous uPA in chronic wound fluid | [1][3] |

| Selectivity vs. tPA (tissue Plasminogen Activator) | ~4000-fold | Not Specified | Enzyme Inhibition Assay | [1][3] |

| Selectivity vs. Plasmin | ~2700-fold | Not Specified | Enzyme Inhibition Assay | [1][3] |

Urokinase Signaling Pathway

Urokinase is a serine protease that plays a crucial role in the activation of plasminogen to plasmin. This initiates a proteolytic cascade involved in extracellular matrix degradation, a process essential for cell migration and tissue remodeling in both physiological and pathological conditions, including cancer metastasis. The binding of uPA to its receptor, uPAR, localizes this proteolytic activity to the cell surface.

Experimental Protocols

The determination of the binding affinity of this compound to urokinase typically involves an in vitro enzyme inhibition assay using a chromogenic substrate. The following is a representative protocol.

Objective: To determine the inhibitory potency (Ki or IC50) of this compound against human urokinase.

Materials:

-

Human urokinase (uPA) enzyme

-

Chromogenic substrate for urokinase (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 8.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human urokinase in assay buffer.

-

Prepare a stock solution of the chromogenic substrate in sterile water.

-

Prepare a serial dilution of this compound in the assay buffer to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay buffer

-

A fixed concentration of human urokinase enzyme.

-

Varying concentrations of this compound (or vehicle control).

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes). The rate of increase in absorbance is proportional to the urokinase activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocity against the concentration of this compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

-

References

- 1. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A highly sensitive chromogenic microtiter plate assay for plasminogen activators which quantitatively discriminates between the urokinase and tissue-type activators - PubMed [pubmed.ncbi.nlm.nih.gov]

UK-371804: A Technical Guide to its Application in uPA Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UK-371804, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), for the study of enzyme kinetics. This document outlines the core biochemical data, detailed experimental methodologies, and relevant biological pathways associated with this compound's mechanism of action.

Core Concepts: this compound as a uPA Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for urokinase-type plasminogen activator (uPA), a serine protease implicated in various physiological and pathological processes, including fibrinolysis, cell migration, and tumor metastasis.[1][2][3] Its efficacy and selectivity make it a valuable tool for researchers studying the kinetics and biological roles of uPA.

Quantitative Data Summary

The inhibitory activity of this compound against uPA and its selectivity over other related proteases are summarized in the tables below.

| Parameter | Value | Enzyme | Source(s) |

| Ki | 10 nM | Human uPA | [1] |

| IC50 | 0.89 µM | Exogenous uPA in human chronic wound fluid | [1][2] |

Table 1: Inhibitory Potency of this compound against uPA

| Enzyme | Selectivity Fold vs. uPA | Source(s) |

| Tissue Plasminogen Activator (tPA) | 4000-fold | [2] |

| Plasmin | 2700-fold | [2] |

Table 2: Selectivity Profile of this compound

uPA Signaling Pathway

The primary role of uPA is to convert the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, has broad substrate specificity, leading to the degradation of extracellular matrix (ECM) components and the activation of other proteases, such as matrix metalloproteinases (MMPs). This cascade plays a crucial role in processes requiring tissue remodeling. This compound directly inhibits the catalytic activity of uPA, thereby blocking this entire downstream signaling cascade.

Caption: uPA signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Chromogenic uPA Activity Assay for Kinetic Studies

This protocol is adapted from established methods for measuring uPA activity using a chromogenic substrate.[4][5] This type of assay is suitable for determining the kinetic parameters of uPA and for evaluating the inhibitory potential of compounds like this compound.

Materials:

-

Human urokinase-type plasminogen activator (uPA)

-

Chromogenic substrate for uPA (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

-

Assay Buffer: 50 mM Tris, 0.01% (v/v) Tween® 20, pH 8.5

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of human uPA in Assay Buffer to a final concentration of 1 ng/µL.

-

Prepare a working solution of the chromogenic substrate (e.g., S-2444) in Assay Buffer to a final concentration of 200 µM.

-

Prepare a serial dilution of this compound in Assay Buffer to achieve a range of desired inhibitor concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add 50 µL of the uPA working solution.

-

For inhibitor studies, add a corresponding volume of the diluted this compound solution to the wells. For control wells (no inhibitor), add the same volume of Assay Buffer (with the same final DMSO concentration).

-

Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the substrate working solution.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to each well.

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each concentration of this compound.

-

Plot the initial velocity against the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).

-

Experimental Workflow for Ki Determination

The following diagram illustrates a typical workflow for determining the inhibition constant (Ki) of an inhibitor like this compound.

Caption: Workflow for determining the enzyme inhibition constant (Ki).

References

- 1. caymanchem.com [caymanchem.com]

- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. The autoactivation of human single-chain urokinase-type plasminogen activator (uPA) - PMC [pmc.ncbi.nlm.nih.gov]

UK-371804: A Technical Guide for its Application as a Research Tool in Fibrinolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinolysis is a critical physiological process responsible for the degradation of fibrin clots, thereby maintaining blood vessel patency and preventing thrombosis. A key enzyme in this cascade is the urokinase-type plasminogen activator (uPA), a serine protease that converts the zymogen plasminogen into its active form, plasmin. Plasmin, in turn, degrades the fibrin mesh of a clot. Dysregulation of the fibrinolytic system is implicated in various pathological conditions, including thrombotic diseases and cancer metastasis. Consequently, the targeted inhibition of components of this pathway, such as uPA, presents a promising therapeutic strategy.

UK-371804 has emerged as a potent and highly selective small-molecule inhibitor of uPA. Its high affinity and specificity make it an invaluable research tool for elucidating the role of uPA in both physiological and pathological fibrinolysis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its interaction with the fibrinolytic pathway.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity as a uPA inhibitor.

| Parameter | Value | Species/System | Reference |

| Ki (uPA) | 10 nM | Human | [1][2] |

| IC50 (uPA) | 0.89 µM | Human chronic wound fluid | [1][2] |

| Selectivity | >4000-fold vs. tPA | Human | [1] |

| Selectivity | >2700-fold vs. Plasmin | Human | [1] |

| Dermal Concentration (in vivo) | 41.8 µM | Porcine acute excisional wound | [1] |

Signaling Pathway

The fibrinolytic pathway is initiated by the conversion of plasminogen to plasmin, a reaction catalyzed by either tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA). This compound specifically inhibits the enzymatic activity of uPA, thereby blocking this conversion and attenuating fibrinolysis.

Caption: The fibrinolytic pathway and the inhibitory action of this compound on uPA.

Experimental Protocols

In Vitro uPA Inhibition Assay (Chromogenic)

This protocol describes a method to determine the inhibitory potential of this compound on uPA activity using a chromogenic substrate.

Materials:

-

Human uPA (reconstituted in assay buffer)

-

Chromogenic uPA substrate (e.g., S-2444)

-

This compound (dissolved in DMSO and serially diluted in assay buffer)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. A typical starting concentration range would be from 1 µM to 0.01 nM. Include a vehicle control (DMSO in assay buffer).

-

In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.

-

Add 20 µL of human uPA solution (e.g., 10 nM final concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate (e.g., 1 mM final concentration) to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 30 minutes) using a microplate reader.

-

Calculate the rate of substrate hydrolysis (V) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Fibrin Clot Lysis Assay (Turbidimetric)

This assay measures the effect of this compound on the lysis of a fibrin clot in a plasma-free system.

Materials:

-

Human Fibrinogen

-

Human Plasminogen

-

Human uPA

-

Thrombin

-

This compound (dissolved in DMSO and serially diluted)

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a solution containing fibrinogen (e.g., 2 mg/mL) and plasminogen (e.g., 20 µg/mL) in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of the fibrinogen/plasminogen solution.

-

Add 10 µL of the this compound dilution or vehicle control.

-

Add 10 µL of uPA solution (concentration to be optimized to achieve lysis in a reasonable timeframe, e.g., 1-2 hours).

-

Initiate clot formation by adding 10 µL of thrombin (e.g., 0.1 U/mL).

-

Immediately place the plate in a microplate reader pre-warmed to 37°C and monitor the change in absorbance at 405 nm over time.

-

The time to 50% clot lysis (the time it takes for the absorbance to decrease by half from its peak) is determined for each concentration of the inhibitor.

-

Plot the time to 50% clot lysis against the inhibitor concentration to evaluate the inhibitory effect of this compound.

In Vivo Porcine Excisional Wound Healing Model

This protocol provides an overview of an in vivo model to assess the effect of topically applied this compound on uPA activity in a wound environment.[1]

Animals:

-

Female pigs

Procedure:

-

Create full-thickness excisional wounds on the dorsum of the pigs.

-

Prepare a formulation of this compound in a suitable vehicle (e.g., hydrogel) at a concentration of 10 mg/mL.

-

Topically apply 1 mL of the this compound formulation or vehicle control to the wounds daily for 10 days.

-

On day 11, euthanize the animals and excise the wounds.

-

Analyze the wound tissue for uPA activity using a chromogenic assay and measure the concentration of this compound in the dermis using an appropriate analytical method (e.g., LC-MS/MS).

-

Assess wound healing parameters such as re-epithelialization and granulation tissue formation through histological analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a potential uPA inhibitor like this compound.

Caption: A generalized workflow for the preclinical evaluation of a uPA inhibitor.

Conclusion

This compound stands as a robust and selective research tool for investigating the multifaceted roles of uPA in fibrinolysis and related physiological and pathological processes. Its well-characterized inhibitory profile, coupled with the detailed experimental methodologies provided in this guide, offers researchers a solid foundation for designing and executing studies to further unravel the complexities of the fibrinolytic system. The data and protocols presented herein are intended to facilitate the effective use of this compound in advancing our understanding of fibrinolysis and in the development of novel therapeutic interventions.

References

Investigating the Role of Urokinase-Type Plasminogen Activator (uPA) with UK-371804: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix remodeling and has been extensively implicated in cancer progression, including tumor growth, invasion, and metastasis.[1][2] The serine protease uPA, upon binding to its receptor (uPAR), initiates a proteolytic cascade that leads to the degradation of the surrounding tissue matrix, facilitating cancer cell motility and invasion.[1] Furthermore, the uPA/uPAR complex activates intracellular signaling pathways that promote cell proliferation and survival.[3] Given its central role in malignancy, uPA represents a compelling target for anti-cancer therapies.[2][3]

UK-371804 is a potent and highly selective small-molecule inhibitor of uPA.[4][5] This technical guide provides an in-depth overview of the role of uPA in cancer and the investigation of its inhibition by this compound. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the available quantitative data for this compound, highlighting its potency and selectivity as a uPA inhibitor.

| Parameter | Value | Reference |

| Ki (uPA) | 10 nM | [4][5] |

| IC50 (exogenous uPA in human chronic wound fluid) | 0.89 µM | [4][5] |

| Enzyme | Selectivity (fold vs. uPA) | Reference |

| tPA | 4000 | [4] |

| Plasmin | 2700 | [4] |

Note: Specific IC50 values for this compound in various cancer cell lines and detailed in vivo tumor growth inhibition data are not extensively reported in publicly available literature. The provided data demonstrates the compound's high potency and selectivity for uPA, which forms the basis for its investigation as a potential anti-cancer agent.

Experimental Protocols

In Vitro uPA Activity Assay (Chromogenic)

This protocol describes a method to determine the enzymatic activity of uPA and assess the inhibitory effect of this compound using a chromogenic substrate.

Materials:

-

Purified human uPA

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.5)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute this compound in assay buffer to create a range of concentrations for IC50 determination.

-

In a 96-well plate, add a fixed concentration of human uPA to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Add the chromogenic substrate to each well to initiate the reaction.

-

Immediately measure the absorbance at 405 nm using a microplate reader.

-

Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

-

Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Migration Assay (Transwell)

This assay, also known as the Boyden chamber assay, is used to evaluate the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line of interest

-

Transwell inserts (typically with 8 µm pores)

-

24-well plates

-

Cell culture medium (with and without serum or chemoattractant)

-

This compound

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Culture cancer cells to sub-confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Place the Transwell inserts into the wells of a 24-well plate.

-

In the lower chamber of the wells, add medium containing a chemoattractant (e.g., 10% FBS).

-

Harvest the pre-treated cells and resuspend them in serum-free medium at a desired concentration.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-48 hours, depending on the cell line).

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with a fixing solution.

-

Stain the fixed cells with a staining solution.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of migrated cells in several random fields of view under a microscope.

-

Quantify the results and compare the migration of cells treated with this compound to the control group.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

This compound

-

Vehicle for drug administration

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Prepare the this compound formulation in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

-

Administer this compound or the vehicle control to the respective groups at a predetermined dose and schedule.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition by this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for UK-371804 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of UK-371804, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). The following sections detail the necessary reagents, step-by-step procedures for enzyme and cell-free fluid-based assays, and data analysis methods.

Introduction

This compound is a small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis and tissue remodeling.[1][2][3][4][5][6] It exhibits high potency and selectivity for uPA over other related proteases such as tissue-type plasminogen activator (tPA) and plasmin.[1][2][3][4] This document provides protocols for the characterization of this compound's inhibitory activity in vitro.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound against uPA and related proteases are summarized in the table below.

| Target Enzyme | Parameter | Value | Reference |

| Urokinase-type Plasminogen Activator (uPA) | Ki | 10 nM | [1][2][3] |

| Urokinase-type Plasminogen Activator (uPA) in human chronic wound fluid | IC50 | 0.89 µM (890 nM) | [2][3][5] |

| Urokinase-type Plasminogen Activator (uPA) in porcine acute wound fluid | IC50 | 0.39 µM | [4] |

| Tissue-type Plasminogen Activator (tPA) | Selectivity vs. uPA | 4000-fold | [1][4] |

| Plasmin | Selectivity vs. uPA | 2700-fold | [1][4] |

Experimental Protocols

uPA Enzyme Inhibition Assay (Cell-Free)

This protocol describes a cell-free enzymatic assay to determine the inhibitory potency (Ki) of this compound against purified uPA. The assay is based on the cleavage of a chromogenic substrate by uPA, leading to a color change that can be measured spectrophotometrically.

Materials:

-

Human urokinase-type plasminogen activator (uPA), high molecular weight, two-chain form (e.g., from Calbiochem)

-

Chromogenic uPA substrate (e.g., S-2444, Chromogenix)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Assay setup:

-

Add 25 µL of Assay Buffer to all wells of a 96-well microplate.

-

Add 25 µL of the appropriate this compound dilution to the test wells.

-

Add 25 µL of Assay Buffer containing DMSO (at the same concentration as the compound dilutions) to the control wells (no inhibitor).

-

Add 25 µL of uPA enzyme solution (at a final concentration of ~0.5 nM) to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Enzymatic reaction:

-

Initiate the reaction by adding 25 µL of the chromogenic substrate S-2444 (at a final concentration of 0.3 mM) to all wells.

-

Immediately start monitoring the change in absorbance at 405 nm using a microplate reader in kinetic mode. Record readings every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rates (Vo) from the linear portion of the absorbance vs. time curves.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km for S-2444 with uPA should be determined separately under the same assay conditions.

-

Inhibition of uPA in Human Chronic Wound Fluid

This protocol outlines a method to assess the inhibitory activity of this compound on exogenous uPA in a complex biological matrix, human chronic wound fluid.

Materials:

-

Human chronic wound fluid (collected from patients with appropriate consent and ethical approval)

-

Human urokinase-type plasminogen activator (uPA)

-

Chromogenic uPA substrate (e.g., S-2444)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader

Procedure:

-

Wound fluid preparation:

-

Centrifuge the collected wound fluid to remove cells and debris.

-

Collect the supernatant and store at -80°C until use.

-

Thaw the wound fluid on ice before the experiment.

-

-

Prepare this compound dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in Assay Buffer.

-

-

Assay setup:

-

In a 96-well microplate, add 50 µL of the prepared human chronic wound fluid to each well.

-

Add 10 µL of the this compound dilutions to the test wells.

-

Add 10 µL of Assay Buffer with DMSO to the control wells.

-

Add 10 µL of exogenous uPA to all wells to reach a final concentration that gives a robust signal.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Enzymatic reaction:

-

Add 10 µL of the chromogenic substrate S-2444 to each well.

-

Monitor the absorbance at 405 nm in a microplate reader at 37°C.

-

-

Data Analysis:

-

Calculate the reaction rates.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway of uPA Activation and Inhibition

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. | BioWorld [bioworld.com]

- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound HCl - Immunomart [immunomart.com]

Application Notes and Protocols: UK-371804 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of UK-371804 in cell culture experiments. It is critical to note that this compound is a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), not a GPR40/FFAR1 antagonist.[1][2][3][4][5] This document will therefore focus on its application as a uPA inhibitor. For researchers interested in GPR40/FFAR1, a brief overview of its signaling pathway and examples of appropriate antagonists are provided separately for informational purposes.

This compound inhibits uPA with high potency and selectivity, making it a valuable tool for investigating the roles of uPA in various physiological and pathological processes, including cell migration, invasion, and tissue remodeling, particularly in the context of cancer and wound healing.[1][2][5]

This compound: Quantitative Data

| Parameter | Value | Notes | Reference |

| Target | Urokinase-type Plasminogen Activator (uPA) | Cell-free assay | [1] |

| Ki | 10 nM | A measure of the inhibitor's binding affinity to the enzyme. | [1][2][3][4] |

| IC50 | 0.89 µM | Concentration required to inhibit 50% of exogenous uPA activity in human chronic wound fluid. | [1][2][5] |

| Selectivity | ~4000-fold vs. tPA~2700-fold vs. plasmin | Demonstrates high selectivity for uPA over other related proteases. | [1][2][3] |

| Solubility | DMSO: up to 50 mg/mL (118.4 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |

| Storage | -20°C (1 year) or -80°C (2 years) | For stock solutions. | [2] |

Signaling Pathway of uPA Inhibition by this compound

The urokinase plasminogen activator system is crucial for the degradation of the extracellular matrix (ECM). uPA converts the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, can degrade various ECM components and activate matrix metalloproteinases (MMPs), facilitating cell migration and invasion. This compound directly binds to the active site of uPA, blocking this cascade.

Caption: Mechanism of uPA inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a stock solution by dissolving this compound in fresh, anhydrous DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your weighed amount of this compound (Formula Weight: 385.8 g/mol ).[3]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store stock solution aliquots at -20°C for up to one year or -80°C for up to two years.[2]

Protocol 2: Cell Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Boyden chamber inserts with Matrigel-coated membranes (e.g., 8 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Complete cell culture medium (containing serum or other chemoattractants)

-

This compound stock solution

-

Cells of interest (e.g., MDA-MB-231 breast cancer cells)

-

Calcein-AM or crystal violet for cell staining and quantification

Workflow Diagram:

Caption: Workflow for a cell invasion assay using this compound.

Procedure:

-

Cell Preparation: Culture cells to ~80% confluency. The day before the experiment, replace the complete medium with serum-free medium and incubate for 12-24 hours.

-

Assay Setup:

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

Add complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the 24-well plate.

-

Harvest the starved cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

-

Prepare different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) in the cell suspension. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Add the cell suspension containing this compound or vehicle to the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period suitable for your cell type (e.g., 24-48 hours).

-

Staining and Quantification:

-

Carefully remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-invading cells and Matrigel from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane (e.g., with 4% paraformaldehyde).

-

Stain the cells (e.g., with 0.5% crystal violet solution).

-

Wash the inserts to remove excess stain and allow them to dry.

-

Elute the stain (e.g., with 10% acetic acid) and measure the absorbance using a plate reader, or count the stained cells in several fields of view under a microscope.

-

Appendix: GPR40/FFAR1 Signaling for Informational Purposes

While this compound does not target GPR40, this pathway is of significant interest in metabolic disease and cancer research.[6] GPR40 (Free Fatty Acid Receptor 1, FFAR1) is a G-protein coupled receptor that is activated by medium and long-chain free fatty acids (FFAs).[7][8][9]

GPR40/FFAR1 Signaling Pathway

Activation of GPR40 by FFAs primarily couples to the Gαq/11 protein, initiating a downstream signaling cascade.[10] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). In pancreatic β-cells, this increase in intracellular calcium is a key step in potentiating glucose-stimulated insulin secretion.[7][8][11] Some synthetic agonists have also been shown to couple GPR40 to Gs signaling, leading to cAMP production.[12][13]

Caption: Simplified GPR40/FFAR1 signaling pathway.

Example GPR40/FFAR1 Antagonists

For researchers intending to inhibit this pathway, the following are examples of experimentally validated antagonists:

-

GW1100: A selective GPR40 antagonist.[14]

-

DC260126: A potent GPR40 antagonist that has been shown to inhibit FFA-mediated Ca2+ elevation and protect pancreatic β-cells from palmitate-induced apoptosis.[14]

Experiments to study the effect of GPR40 antagonism could include calcium imaging assays, insulin secretion assays in pancreatic cell lines (e.g., MIN6), or proliferation assays in cancer cells where GPR40 is implicated.[14][15] The protocols would involve pre-treating cells with the antagonist before stimulating with a known GPR40 agonist (like linoleic acid or a synthetic agonist).

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. For Better or Worse: FFAR1 and FFAR4 Signaling in Cancer and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 9. Reactome | FFAR1 binds fatty acids [reactome.org]

- 10. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. genscript.com [genscript.com]

Application Notes and Protocols for UK-371804 in Wound Healing Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-371804 is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease that plays a critical role in tissue remodeling, cell migration, and fibrinolysis.[1][2] Elevated uPA activity is often associated with impaired wound healing in chronic wounds. By inhibiting uPA, this compound presents a promising therapeutic strategy to modulate the wound microenvironment and promote a more favorable healing cascade. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound in wound healing research.

Mechanism of Action

This compound acts as a competitive inhibitor of uPA, binding to its active site with high affinity. This prevents the uPA-mediated conversion of plasminogen to plasmin. Plasmin is a broad-spectrum protease that degrades fibrin clots and various extracellular matrix (ECM) components. In the context of wound healing, excessive plasmin activity can lead to the degradation of newly formed tissue and growth factors, thereby impeding the healing process. By inhibiting uPA, this compound reduces plasmin generation, helping to preserve the integrity of the ECM and growth factors essential for tissue repair.[1][2]

Signaling Pathway

The urokinase plasminogen activator system plays a pivotal role in the wound healing cascade. The binding of uPA to its receptor (uPAR) on the cell surface localizes proteolytic activity, facilitating cell migration and invasion. The inhibition of uPA by this compound disrupts this pathway, thereby modulating cell behavior and tissue remodeling.

Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway in Wound Healing.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and provide a template for organizing experimental results.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Source |

| Ki (uPA) | 10 nM | [1] |

| IC50 (uPA in human chronic wound fluid) | 0.89 µM | [1] |

| Selectivity vs. tPA | 4000-fold | [1] |

| Selectivity vs. Plasmin | 2700-fold | [1] |

Table 2: In Vitro Efficacy of this compound (Template for Experimental Data)

| This compound Concentration (µM) | Cell Viability (%) (MTS Assay) | Cell Migration (% Wound Closure) (Scratch Assay) |

| 0 (Control) | 100 | 0 |

| 0.1 | Insert Data | Insert Data |

| 1 | Insert Data | Insert Data |

| 10 | Insert Data | Insert Data |

| 100 | Insert Data | Insert Data |

Table 3: In Vivo Efficacy of this compound in a Porcine Excisional Wound Model (Template for Experimental Data)

| Treatment Group | Dermal Concentration (µM) | Wound Closure (%) - Day 7 | Re-epithelialization (%) - Day 7 |

| Vehicle Control | 0 | Insert Data | Insert Data |

| This compound (e.g., 10 mg/mL in hydrogel) | 41.8 | Insert Data | Insert Data |

Experimental Protocols

In Vitro Studies

1. Cell Viability Assay (MTS Assay)

This protocol is designed to assess the cytotoxicity of this compound on relevant cell lines such as human dermal fibroblasts or keratinocytes.

-

Materials:

-

Human dermal fibroblasts or keratinocytes

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTS reagent

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

-

Caption: MTS Assay Workflow for Cytotoxicity Assessment.

2. Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of this compound on the migration of fibroblasts or keratinocytes, mimicking the process of wound closure.

-

Materials:

-

Human dermal fibroblasts or keratinocytes

-

Complete cell culture medium

-

Serum-free medium

-

This compound stock solution (in DMSO)

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

-

-

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with serum-free medium containing different concentrations of this compound. Include a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial scratch area.

-

Caption: Scratch Assay Workflow for Cell Migration Analysis.

In Vivo Study

Porcine Excisional Wound Model

This model is highly relevant to human wound healing due to the anatomical and physiological similarities between pig and human skin.

-

Animals:

-

Female domestic pigs (e.g., Yorkshire), 30-40 kg.

-

-

Materials:

-

Surgical instruments for wound creation

-

This compound formulated in a suitable vehicle (e.g., hydrogel)

-

Wound dressings (e.g., transparent occlusive dressings)

-

Biopsy punches

-

Histology reagents

-

-

Protocol:

-

Anesthetize the animal following approved protocols.

-

Shave the dorsal thoracic and lumbar regions and prepare the skin for surgery.

-

Create multiple full-thickness excisional wounds (e.g., 2 cm x 2 cm) on the back of the pig.

-

Topically apply a defined amount of this compound formulation or vehicle control to each wound.

-

Cover the wounds with an occlusive dressing.

-

Monitor the wounds daily and re-apply the treatment as required.

-

Document wound closure by digital photography at regular intervals.

-

On selected days (e.g., day 7, 14, 21), collect full-thickness biopsies from the wound edge for histological analysis (H&E staining for re-epithelialization and Masson's trichrome for collagen deposition).

-

Quantify wound closure rates and histological parameters.

-

Caption: Porcine Excisional Wound Model Workflow.

Conclusion

This compound is a valuable research tool for investigating the role of uPA in wound healing. The protocols outlined in these application notes provide a framework for conducting robust in vitro and in vivo studies to assess its therapeutic potential. Researchers are encouraged to adapt these protocols to their specific experimental needs and to carefully document all quantitative data to contribute to a comprehensive understanding of this compound's effects on the complex process of wound repair.

References

Application Notes and Protocols for UK-371804 in Angiogenesis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-371804 is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix degradation, cell migration, and tissue remodeling.[1] The uPA system, including its receptor uPAR, plays a significant role in the pathological processes of tumor invasion, metastasis, and angiogenesis. By inhibiting uPA, this compound provides a valuable tool for investigating the role of this protease in the formation of new blood vessels. These application notes provide detailed protocols for utilizing this compound in key in vitro and ex vivo angiogenesis assays.

Mechanism of Action

This compound acts as a competitive inhibitor of uPA, binding to its active site and preventing the conversion of plasminogen to plasmin.[1] Plasmin, a broad-spectrum protease, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), processes that are essential for endothelial cell migration and invasion during angiogenesis. By blocking this cascade, this compound can effectively inhibit the initial steps of blood vessel formation.

Quantitative Data

The following table summarizes the known inhibitory activities of this compound.

| Target | Parameter | Value | Species | Assay Conditions | Reference |

| uPA | K_i | 10 nM | Human | Cell-free enzyme assay | [1][2] |

| uPA | IC_50 | 0.89 µM | Human | Exogenous uPA in chronic wound fluid | [1][2] |

| tPA | Selectivity | >4000-fold vs. uPA | Human | Cell-free enzyme assay | [1][2] |

| Plasmin | Selectivity | >2700-fold vs. uPA | Human | Cell-free enzyme assay | [1][2] |

Signaling Pathway

The diagram below illustrates the central role of the uPA/uPAR system in mediating signaling pathways that promote angiogenesis. This compound inhibits the catalytic activity of uPA, thereby blocking downstream events.

Caption: uPA/uPAR signaling pathway in angiogenesis and the inhibitory action of this compound.

Experimental Protocols

While direct studies of this compound in angiogenesis assays are not widely published, the following protocols are adapted for its use based on its known potency and the methodologies for similar uPA inhibitors. A starting concentration of 10 µM, as used in an invasion assay, is recommended for initial experiments, with a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Basement Membrane Matrix (e.g., Matrigel®)

-

This compound (stock solution in DMSO)

-

96-well tissue culture plates

-

Calcein AM (for visualization)

-

Fluorescence microscope

Protocol:

-

Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface is covered.

-

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

-

Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%). A vehicle control (DMSO only) and a positive control (e.g., a known angiogenesis inhibitor like Suramin) should be included.

-

Seeding: Add 100 µL of the HUVEC suspension (2 x 10^4 cells) to each well containing the solidified matrix. Then, add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification:

-

Add Calcein AM to the wells to a final concentration of 2 µg/mL and incubate for 30 minutes at 37°C.

-

Capture images using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Ex Vivo Aortic Ring Assay

This assay provides a more complex tissue environment to study angiogenesis.

Materials:

-

Sprague-Dawley rats (8-10 weeks old)

-

M199 medium

-

Fetal Bovine Serum (FBS)

-

Basement Membrane Matrix (e.g., Matrigel®)

-

This compound (stock solution in DMSO)

-

48-well tissue culture plates

-

Dissection tools

-

Inverted microscope

Protocol:

-

Aorta Dissection: Euthanize a rat and dissect the thoracic aorta under sterile conditions. Place it in a petri dish containing cold serum-free M199 medium.

-

Ring Preparation: Carefully remove the periaortic fibro-adipose tissue. Cut the aorta into 1 mm thick rings.

-

Embedding: Place 100 µL of basement membrane matrix in the center of each well of a 48-well plate and allow it to solidify at 37°C for 30 minutes. Place one aortic ring on top of the gelled matrix. Cover the ring with another 100 µL of the matrix.

-

Treatment: Prepare different concentrations of this compound in M199 medium supplemented with 2% FBS. Add 500 µL of the treatment medium to each well. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days. Replace the medium every 2-3 days with fresh medium containing the respective treatments.

-

Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. Capture images at regular intervals. The extent of angiogenesis can be quantified by measuring the area of microvessel outgrowth or the number and length of the sprouts.

Experimental Workflow Diagram

Caption: Workflow for the in vitro Endothelial Cell Tube Formation Assay with this compound.

Conclusion

This compound is a valuable research tool for elucidating the role of the uPA system in angiogenesis. Its high potency and selectivity make it suitable for a range of in vitro and ex vivo assays. The protocols provided here offer a starting point for investigating the anti-angiogenic potential of this compound and for dissecting the molecular mechanisms underlying uPA-mediated neovascularization. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental system.

References

Application of UK-371804 in Breast Cancer Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urokinase-type plasminogen activator (uPA) system is a critical mediator of cancer cell invasion and metastasis. Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in breast cancer patients. UK-371804 is a potent and highly selective synthetic inhibitor of uPA, offering a promising tool for investigating the role of the uPA system in breast cancer progression and as a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in breast cancer research.

Disclaimer: While this compound is a well-characterized uPA inhibitor, specific studies on its direct application in breast cancer are limited. The following protocols and application notes are based on its known biochemical properties and have been adapted from research conducted with other selective uPA inhibitors, such as WX-UK1, in the context of breast cancer. Researchers should optimize these protocols for their specific experimental needs.

Biochemical Profile of this compound

This compound is a small molecule inhibitor with high affinity and specificity for uPA. Its key biochemical parameters are summarized below for easy reference.

| Parameter | Value | Reference |

| Inhibitory Constant (Ki) | 10 nM | [1][2] |

| Selectivity vs. tPA | >4000-fold | [1] |

| Selectivity vs. Plasmin | >2700-fold | [1] |

| IC50 (in human chronic wound fluid) | 0.89 µM | [1][3] |

The uPA System in Breast Cancer: A Rationale for Inhibition

Figure 1. Simplified signaling pathway of the uPA/uPAR system and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in breast cancer models.

In Vitro Cell Viability/Cytotoxicity Assay

This protocol determines the effect of this compound on the viability and proliferation of breast cancer cell lines.